3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)23(27)24-22(18-6-4-5-7-19(18)32-24)26-25(28)16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNVYLQQMLRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-methoxybenzoyl chloride.
Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction involving the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Potential Therapeutic Applications
Preliminary studies suggest that 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide exhibits promising biological activities :
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Anti-inflammatory Effects : Studies have suggested that it may modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.
Applications in Polymer Chemistry
This compound can serve as a building block for synthesizing advanced materials:
- Polymeric Nanocomposites : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for applications in OLED technology.
Data Table: Comparison of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of metabolic pathways.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Structural Highlights :
- Benzofuran core : Imparts rigidity and aromaticity, influencing binding to hydrophobic pockets in proteins.
- 3,4-Dimethoxybenzamide : Provides hydrogen-bonding sites for target engagement.
Structural Analogues with Varying Heterocyclic Cores
Thiazole Derivatives
- N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (): Replaces benzofuran with a thiazole ring, altering electronic properties and binding affinity. Exhibits antibacterial activity against E. coli and S. aureus due to the thiazole’s affinity for bacterial enzymes .
- 3,4-Dimethoxy-N-(4-{[(4-Methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide ():
- Features a thiazole ring with a flexible carbamoyl linker.
- Demonstrates antiviral activity (IC₅₀ = 5 µM against HBV) and enzyme inhibition (IC₅₀ = 15 µM against viral polymerase) .
Key Difference : Thiazole-containing compounds often exhibit stronger enzyme inhibition due to sulfur’s electronegativity, whereas benzofuran derivatives may prioritize membrane permeability.
Benzoxazole and Benzothiazole Derivatives
- N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide ():
- Substitutes benzofuran with benzoxazole, introducing a nitro group for enhanced electrophilicity.
- Shows altered anticancer properties compared to methoxy-substituted analogues .
- 3,4-Dimethoxy-N-(4-Methyl-1,3-benzothiazol-2-yl)benzamide ():
- Benzothiazole core with a methyl group improves metabolic stability.
- Used as a kinase inhibitor in cancer research .
Key Difference : Benzothiazoles often exhibit higher metabolic stability than benzofurans due to reduced oxidative degradation.
Analogues with Modified Substituents
Benzofuran Derivatives with Varied Acyl Groups
- N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide ():
- Replaces 4-methoxybenzoyl with a chloro-substituted benzoyl group.
- Chlorine’s electron-withdrawing effects reduce solubility but enhance halogen bonding with targets .
- 4-Bromo-N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide ():
- Incorporates a chromenyl moiety, extending π-conjugation for fluorescence-based applications .
Key Difference : Methoxy groups improve solubility and bioavailability, whereas halogenated or chromenyl groups prioritize target specificity.
Benzodioxine and Dioxole Analogues
- N-[2-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide ():
- Benzodioxine moiety increases electron density, enhancing interactions with aromatic residues in enzymes .
- N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide ():
- Benzo[d][1,3]dioxole improves oxidative stability compared to benzofuran derivatives .
Activity Comparison
| Activity | Compound | IC₅₀/EC₅₀ | Target | Reference |
|---|---|---|---|---|
| Antiviral | 3,4-Dimethoxy-N-(4-{...}) (Thiazole derivative) | 5 µM | HBV | |
| Anticancer | Thiazole-Benzamide Variant | 10 µM | Cancer Cell Proliferation | |
| Enzyme Inhibition | 3,4-Dimethoxy-N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]benzamide (Target) | Under study | Viral Polymerase |
SAR Insights
- Methoxy Groups : Increase solubility and modulate electron density, enhancing target engagement (e.g., 3,4-dimethoxy vs. nitro groups in ).
- Heterocyclic Core : Benzofuran prioritizes lipophilicity, while thiazole/benzothiazole enhances enzyme inhibition.
- Substituent Effects : Halogens (Cl, Br) improve binding affinity but reduce solubility; chromenyl groups extend conjugation for imaging applications.
Q & A
Q. What are the key synthetic pathways for synthesizing 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting a benzoyl chloride derivative with a benzofuran-amine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
- Functional group protection : Methoxy groups are introduced via alkylation or protected during intermediate steps to avoid side reactions .
- Optimized reaction conditions : Solvents (e.g., dichloromethane, ethanol), temperatures (45–80°C), and reflux durations (4–24 hours) are critical for yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation relies on:
Q. What functional groups dominate its reactivity and bioactivity?
Key functional groups include:
- Methoxy groups : Influence solubility and electronic effects on aromatic rings .
- Benzamide core : Critical for hydrogen bonding with biological targets .
- Benzofuran moiety : Enhances π-π stacking interactions in receptor binding .
Advanced Research Questions
Q. How can researchers address low solubility in aqueous media during biological assays?
Methodological approaches include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Micellar encapsulation : Employ surfactants like Tween-80 to improve dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions .
Q. What strategies optimize reaction yields in large-scale synthesis?
Key parameters to optimize:
- Catalyst loading : Reduce EDCI/DMAP ratios to minimize byproducts while maintaining efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification .
- Temperature gradients : Stepwise heating (e.g., 45°C → 80°C) improves intermediate stability .
Q. How do computational models aid in predicting its biological targets?
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and cell lines .
- Structural analogs : Compare activities of derivatives (e.g., halogenated vs. methoxy-substituted analogs) to identify critical motifs .
- Dose-response validation : Replicate results across multiple concentrations to confirm potency thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
